PF9601N

Descripción general

Descripción

Este compuesto ha demostrado propiedades neuroprotectoras significativas en varios modelos in vitro e in vivo de la enfermedad de Parkinson . Se estudia principalmente por sus posibles efectos terapéuticos en enfermedades neurodegenerativas, particularmente aquellas que involucran excitotoxicidad y estrés oxidativo .

Aplicaciones Científicas De Investigación

PF9601N tiene una amplia gama de aplicaciones de investigación científica:

Protección mitocondrial: El compuesto previene la hinchazón mitocondrial, la caída del potencial eléctrico y la oxidación de los grupos sulfhidrilo, el glutatión y los nucleótidos de piridina inducidos por el calcio.

Propiedades antioxidantes: This compound exhibe propiedades antioxidantes, lo que contribuye aún más a sus efectos neuroprotectores.

Mecanismo De Acción

PF9601N ejerce sus efectos principalmente a través de la inhibición de la monoaminooxidasa B (MAO-B), una enzima responsable de la descomposición de la dopamina en el cerebro . Al inhibir la MAO-B, this compound aumenta los niveles de dopamina, proporcionando así alivio sintomático en la enfermedad de Parkinson. Además, se ha demostrado que this compound previene la transición de permeabilidad mitocondrial, un proceso involucrado en la muerte celular, al interactuar con estructuras formadoras de poros y exhibir propiedades antioxidantes . Este doble mecanismo de acción convierte a this compound en un candidato prometedor para la neuroprotección .

Análisis Bioquímico

Biochemical Properties

PF9601N selectively inhibits MAO-B in mouse brain homogenates ex vivo . It interacts with the enzyme MAO-B, leading to its inhibition . This interaction is crucial for its role in biochemical reactions, particularly those related to the pathophysiology of neurodegenerative diseases like PD .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In an acute in vivo model of excitotoxicity induced by the local administration of kainic acid during striatal microdialysis in adult rats, this compound reduced the kainate-evoked release of glutamate and aspartate and increased taurine release . It also resulted in a significant reduction in the kainate-induced astrocytosis, microgliosis, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding and inhibition of the enzyme MAO-B . This inhibition prevents the breakdown of certain neurotransmitters in the brain, thereby increasing their availability and enhancing neuronal communication . This mechanism is thought to underlie the neuroprotective effects of this compound observed in models of PD .

Dosage Effects in Animal Models

In animal models, this compound has been shown to prevent MPTP-induced reductions in dopamine levels in the striatum of 8- to 9-week-old mice when administered at doses ranging from 29.5 to 8.47 µmol/kg . It also prevents MPTP-induced lesions in 9- to 10-month-old mice at a dose of 0.027 µmol/kg .

Métodos De Preparación

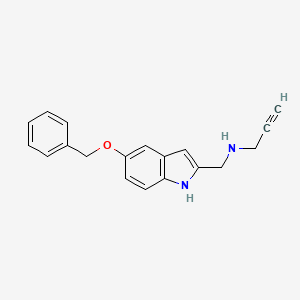

La síntesis de PF9601N implica varios pasos, comenzando con la preparación del derivado del indol. La ruta sintética típicamente incluye:

Formación del núcleo del indol: Esto se logra mediante una síntesis de indol de Fischer u otros métodos adecuados.

Introducción del grupo benciloxi:

Alquilación con propargilamina: El paso final implica la alquilación del derivado del indol con propargilamina para producir this compound.

Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente involucrarían la optimización de la ruta sintética anterior para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

PF9601N experimenta varios tipos de reacciones químicas:

Sustitución: El compuesto puede participar en reacciones de sustitución, particularmente involucrando el grupo benciloxi.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como las enzimas del citocromo P450, catalizadores de cobre para la cicloadición y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones incluyen metabolitos oxidados y productos de cicloadición .

Comparación Con Compuestos Similares

PF9601N a menudo se compara con otros inhibidores de la MAO-B como la deprenyl (selegilina) y la rasagilina. Estos son algunos puntos clave de comparación:

Deprenyl (Selegiline): Tanto this compound como deprenyl inhiben la MAO-B, pero this compound tiene un perfil metabólico más favorable y no produce metabolitos similares a la anfetamina.

Rasagiline: Al igual que this compound, la rasagilina es un potente inhibidor de la MAO-B con propiedades neuroprotectoras.

Otros compuestos similares incluyen ASS234, un compuesto híbrido que combina las propiedades de this compound y donepezil, y contilisant, otro ligando dirigido a múltiples objetivos con efectos neuroprotectores .

Propiedades

IUPAC Name |

N-[(5-phenylmethoxy-1H-indol-2-yl)methyl]prop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c1-2-10-20-13-17-11-16-12-18(8-9-19(16)21-17)22-14-15-6-4-3-5-7-15/h1,3-9,11-12,20-21H,10,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPNAYXYKXAKJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133845-63-3 | |

| Record name | 133845-63-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.